molecular formula C12H12N2O2 B1584194 ethyl 4-phenyl-1H-pyrazole-3-carboxylate CAS No. 6963-62-8

ethyl 4-phenyl-1H-pyrazole-3-carboxylate

Cat. No. B1584194
CAS RN: 6963-62-8
M. Wt: 216.24 g/mol
InChI Key: BQUUXGPEWAUSLS-UHFFFAOYSA-N
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Description

Ethyl 4-phenyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C12H12N2O2 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as ethyl 4-phenyl-1H-pyrazole-3-carboxylate, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific synthesis method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride .


Molecular Structure Analysis

The molecular structure of ethyl 4-phenyl-1H-pyrazole-3-carboxylate consists of a pyrazole ring attached to a phenyl group and an ethyl ester group . The InChI code for this compound is 1S/C12H12N2O2/c1-2-16-12(15)11-10(8-13-14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14) .


Chemical Reactions Analysis

Pyrazoles, including ethyl 4-phenyl-1H-pyrazole-3-carboxylate, are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including [3+2] cycloaddition reactions with dialkyl azodicarboxylates .


Physical And Chemical Properties Analysis

Ethyl 4-phenyl-1H-pyrazole-3-carboxylate is a solid substance at room temperature . It has a molecular weight of 216.24 .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application : Ethyl 4-phenyl-1H-pyrazole-3-carboxylate is a derivative of Pyrazole, which has a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
    • Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
    • Results or Outcomes : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
  • Scientific Field: Antimicrobial Research

    • Application : Ethyl 1- (N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives have shown excellent antibacterial activity against all the tested bacterial strains as compared to the standard drug Ceftriaxone .
    • Methods of Application : These compounds were synthesized by condensing ethyl-3- (dimethylamino)-2- (phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .
    • Results or Outcomes : Among the screened samples, 3c, 3f, 3k, and 3l have showed excellent antibacterial activity against all the tested bacterial strains .
  • Scientific Field: Organic Synthesis

    • Application : Ethyl 1H-pyrazole-4-carboxylate is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides .
    • Methods of Application : It acts as an intermediate in organic synthesis .
    • Results or Outcomes : The specific outcomes would depend on the particular synthesis process and the compounds being produced .
  • Scientific Field: Organic Synthesis

    • Application : Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is used in organic synthesis .
    • Methods of Application : This compound is used as an intermediate in the synthesis of other complex organic compounds .
    • Results or Outcomes : The specific outcomes would depend on the particular synthesis process and the compounds being produced .
  • Scientific Field: Antioxidant Research

    • Application : Synthesis and antioxidant screening of new 2-cyano-3-(1, 3-diphenyl-1H-pyrazol-4-yl) acryloyl amide derivatives and some pyrazole-based heterocycles .
    • Methods of Application : These compounds were synthesized by condensing ethyl-3- (dimethylamino)-2- (phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .
    • Results or Outcomes : The specific outcomes would depend on the particular synthesis process and the compounds being produced .
  • Scientific Field: Medicinal Chemistry

    • Application : Ethyl 1-methyl-5-phenyl-1H-pyrazole-4-carboxylate (3j) has potential applications in medicinal chemistry .
    • Methods of Application : This compound is synthesized from ethyl 4-phenyl-1H-pyrazole-3-carboxylate .
    • Results or Outcomes : The specific outcomes would depend on the particular synthesis process and the compounds being produced .

Safety And Hazards

This compound is associated with certain safety hazards. It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation . It is also recommended to wear personal protective equipment/face protection and ensure adequate ventilation .

Future Directions

Pyrazoles, including ethyl 4-phenyl-1H-pyrazole-3-carboxylate, have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . The goal of ongoing research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

ethyl 4-phenyl-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-10(8-13-14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUUXGPEWAUSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10288372
Record name ethyl 4-phenyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-phenyl-1H-pyrazole-3-carboxylate

CAS RN

6963-62-8
Record name 6963-62-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55495
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-phenyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Nair, P Pavashe, INN Namboothiri - Tetrahedron, 2018 - Elsevier
A convenient method for the synthesis of 3-acylpyrazoles and pyrazole-3-carboxylates using diazosulfone as a reactive 1,3-dipole and a diazomethane equivalent is reported here. …
Number of citations: 22 www.sciencedirect.com

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